Azane;3-tridecoxypropan-1-ol

Description

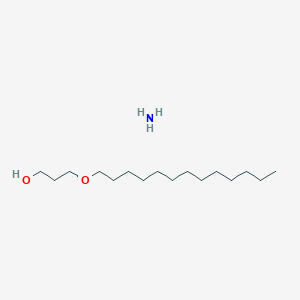

The term "azane" refers to ammonia (NH₃) in IUPAC naming conventions, suggesting this compound may involve an ammonia derivative combined with 3-tridecoxypropan-1-ol—a long-chain alcohol featuring a tridecoxy (13-carbon) group at the third position of propanol. Such a structure could represent an ammonium salt, a coordination complex, or a co-crystal.

Properties

Molecular Formula |

C16H37NO2 |

|---|---|

Molecular Weight |

275.47 g/mol |

IUPAC Name |

azane;3-tridecoxypropan-1-ol |

InChI |

InChI=1S/C16H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17;/h17H,2-16H2,1H3;1H3 |

InChI Key |

YOZBWSYCXMVAMK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCOCCCO.N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;3-tridecoxypropan-1-ol typically involves the reaction of a tridecyl halide with 3-hydroxypropan-1-ol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxypropan-1-ol attacks the carbon atom bonded to the halide in the tridecyl halide, resulting in the formation of this compound.

Reaction Conditions:

Temperature: The reaction is typically carried out at room temperature.

Solvent: Common solvents used include ethanol or methanol.

Base: Sodium hydroxide or potassium hydroxide is often used as the base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased efficiency. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Azane;3-tridecoxypropan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

Reduction: The compound can be reduced to form alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

Oxidation: Aldehydes or ketones.

Reduction: Alkanes.

Substitution: Halides or amines.

Scientific Research Applications

Azane;3-tridecoxypropan-1-ol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of lipid metabolism and membrane biology.

Industry: It is used as a surfactant in various industrial processes, including emulsification and solubilization.

Mechanism of Action

The mechanism of action of Azane;3-tridecoxypropan-1-ol involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct data on "Azane;3-tridecoxypropan-1-ol" is lacking, comparisons can be drawn to analogous compounds in the evidence:

3-[4-(Hydroxymethyl)triazol-1-yl]propan-1-ol

This compound (C₆H₁₁N₃O₂, M = 157.17 g·mol⁻¹) shares a propanol backbone but incorporates a triazole ring instead of a long alkyl chain. Key distinctions include:

- Synthesis: Prepared via click chemistry (propargyl alcohol + 3-azidopropanol) with 68% yield .

- Physical Properties : Viscous colorless oil, contrasting with the likely waxy solid state of a tridecoxy derivative due to increased hydrophobicity.

- Spectroscopy : FTIR peaks at 3382 cm⁻¹ (O–H stretch) and 1658 cm⁻¹ (C=N); ¹H-NMR signals at δ7.66 (triazole proton) .

- Applications: Not specified in evidence but typical for triazole derivatives in pharmaceuticals or polymers.

Mercury-Azane Coordination Compounds

lists mercury complexes with "azane" in their names (e.g., acetyloxy(phenyl)mercury;azane*). These involve ammonia coordinating to mercury centers, differing fundamentally from the alcohol-ammonia combination in the target compound. Key properties would include:

- Toxicity : Mercury compounds are highly toxic, whereas 3-tridecoxypropan-1-ol derivatives are likely low-toxicity alcohols.

- Stability : Mercury-azane complexes may exhibit thermal instability compared to alkylammonium salts.

Long-Chain Alcohol Derivatives

- Solubility : High hydrophobicity, insoluble in water but soluble in organic solvents.

- Boiling Point: ~270–280°C for tridecanol, suggesting similar thermal behavior for 3-tridecoxypropan-1-ol.

Data Table: Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.